4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine
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Overview
Description
4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is a complex organic compound with a unique structure that includes multiple ether linkages and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
Uniqueness
4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is unique due to its combination of multiple ether linkages and pyridine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-2,6-dipyridin-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-24-10-11-25-12-13-26-16-14-19(17-6-2-4-8-21-17)23-20(15-16)18-7-3-5-9-22-18/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGNVPDPDUFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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